molecular formula C12H22N2O4 B1390495 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester CAS No. 903094-67-7

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

Cat. No.: B1390495
CAS No.: 903094-67-7
M. Wt: 258.31 g/mol
InChI Key: NFLXTMHXWFFYGU-UHFFFAOYSA-N
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Description

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester typically involves multiple steps

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid ester can be reduced to an alcohol.

  • Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Acidic conditions, such as hydrochloric acid (HCl), are typically employed to remove the Boc group.

Major Products Formed:

  • Oxidation: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid nitrate.

  • Reduction: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl alcohol.

  • Substitution: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Piperidine-3-carboxylic acid methyl ester: Lacks the Boc-protected amino group.

  • 5-Amino-piperidine-3-carboxylic acid methyl ester: Lacks the Boc-protecting group.

  • tert-Butyl carbamate derivatives: Similar Boc-protected compounds with different core structures.

Uniqueness: 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of the Boc-protected amino group and the piperidine ring structure, which provides specific chemical properties and reactivity that are valuable in various applications.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLXTMHXWFFYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
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5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
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5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 4
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 5
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 6
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

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